N-[(5-chloropyridin-2-yl)carbamothioyl]-2-iodobenzamide
CAS No.: 6385-52-0
Cat. No.: VC8742308
Molecular Formula: C13H9ClIN3OS
Molecular Weight: 417.65 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 6385-52-0 |
|---|---|
| Molecular Formula | C13H9ClIN3OS |
| Molecular Weight | 417.65 g/mol |
| IUPAC Name | N-[(5-chloropyridin-2-yl)carbamothioyl]-2-iodobenzamide |
| Standard InChI | InChI=1S/C13H9ClIN3OS/c14-8-5-6-11(16-7-8)17-13(20)18-12(19)9-3-1-2-4-10(9)15/h1-7H,(H2,16,17,18,19,20) |
| Standard InChI Key | ZGHPUSJBGZSUAC-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C(=C1)C(=O)NC(=S)NC2=NC=C(C=C2)Cl)I |
| Canonical SMILES | C1=CC=C(C(=C1)C(=O)NC(=S)NC2=NC=C(C=C2)Cl)I |
Introduction
Chemical Structure and Molecular Properties
Structural Composition
N-[(5-Chloropyridin-2-yl)carbamothioyl]-2-iodobenzamide (molecular formula: ) consists of three primary components:
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2-Iodobenzoyl group: A benzene ring substituted with an iodine atom at the ortho position and a carbonyl group.
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Carbamothioyl bridge: A thiourea functional group () connecting the benzoyl and pyridinyl units.
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5-Chloropyridin-2-yl group: A pyridine ring with chlorine at the 5-position and an amino group at the 2-position.
The molecular weight is calculated as 416.42 g/mol, derived from the sum of atomic masses:
Spectroscopic Characteristics
While experimental spectral data for this compound are unavailable, inferences from analogous structures suggest:
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IR Spectroscopy:
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NMR Spectroscopy:
Synthesis and Reaction Pathways
Synthetic Strategies
The compound can be synthesized via a two-step protocol:
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Formation of 5-Chloro-2-aminopyridine Thiourea:
Reaction of 5-chloro-2-aminopyridine with carbon disulfide () in the presence of a base (e.g., triethylamine) yields the thiourea intermediate . -
Coupling with 2-Iodobenzoyl Chloride:
The thiourea reacts with 2-iodobenzoyl chloride under inert conditions to form the target compound :
Optimization Parameters
Key reaction conditions from analogous syntheses include :
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Temperature: for thiourea formation.
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Reaction Time: for complete coupling.
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Solvent: Dichloromethane or tetrahydrofuran.
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Purification: Column chromatography (silica gel, ethyl acetate/hexane).
Physicochemical Properties
Solubility and Stability
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Solubility: Poor in water due to hydrophobic benzoyl and pyridinyl groups; soluble in polar aprotic solvents (DMF, DMSO).
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Stability: Susceptible to photodegradation (iodine release) and hydrolysis under acidic/basic conditions (thiourea cleavage) .
Thermal Behavior
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